molecular formula C19H13ClN2O2 B185168 N-(2-benzoyl-4-chloro-phenyl)pyridine-4-carboxamide CAS No. 68279-79-8

N-(2-benzoyl-4-chloro-phenyl)pyridine-4-carboxamide

Cat. No.: B185168
CAS No.: 68279-79-8
M. Wt: 336.8 g/mol
InChI Key: ZOJBCCCEFJXDFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-chloro-phenyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C19H13ClN2O2 It is known for its unique structure, which combines a pyridine ring with a benzoyl and chlorophenyl group

Preparation Methods

The synthesis of N-(2-benzoyl-4-chloro-phenyl)pyridine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzoyl chloride and 4-aminopyridine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane and a base such as triethylamine.

    Reaction Steps: The 4-chlorobenzoyl chloride is reacted with 4-aminopyridine to form the desired product. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(2-benzoyl-4-chloro-phenyl)pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide. These reactions can lead to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-benzoyl-4-chloro-phenyl)pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

    Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the production of advanced materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chloro-phenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-benzoyl-4-chloro-phenyl)pyridine-4-carboxamide can be compared with other similar compounds, such as:

    4-Pyridinecarboxamide: This compound lacks the benzoyl and chlorophenyl groups, making it less complex and potentially less active in certain applications.

    N-(2-benzoyl-4-chlorophenyl)-4-aminopyridine: This compound has a similar structure but differs in the position of the functional groups, which can affect its reactivity and biological activity.

    4-Chlorobenzoyl-4-aminopyridine: This compound is structurally related but lacks the carboxamide group, which can influence its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2/c20-15-6-7-17(22-19(24)14-8-10-21-11-9-14)16(12-15)18(23)13-4-2-1-3-5-13/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJBCCCEFJXDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90218430
Record name 4-Pyridinecarboxamide, N-(2-benzoyl-4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68279-79-8
Record name 4-Pyridinecarboxamide, N-(2-benzoyl-4-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068279798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyridinecarboxamide, N-(2-benzoyl-4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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